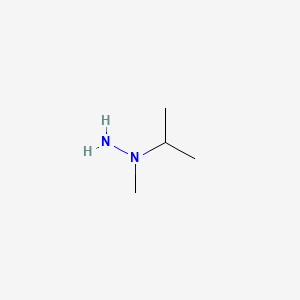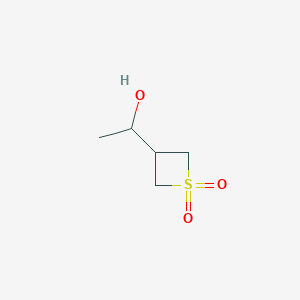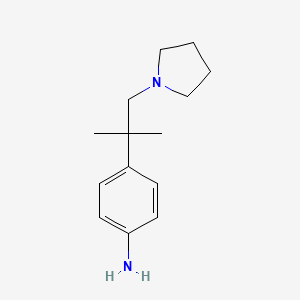
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline is an organic compound that features a pyrrolidine ring attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline typically involves the reaction of 2-methyl-1-pyrrolidin-1-ylpropan-2-ylamine with aniline under specific conditions. One common method is the reductive amination of 2-methyl-1-pyrrolidin-1-ylpropan-2-one with aniline in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors with palladium catalysts can also be employed to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, sulfuric acid, halogens
Major Products Formed
Oxidation: N-oxides, hydroxylated derivatives
Reduction: Reduced amines
Substitution: Nitro, sulfonyl, and halogenated derivatives
Aplicaciones Científicas De Investigación
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity and selectivity towards these targets, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved .
Comparación Con Compuestos Similares
Similar Compounds
N-Methylaniline: Similar structure but lacks the pyrrolidine ring, leading to different chemical and biological properties.
2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Similar pyrrolidine structure but different substitution pattern, affecting its reactivity and applications.
Uniqueness
4-(2-Methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline is unique due to the presence of both the pyrrolidine ring and the aniline moiety, which confer distinct chemical reactivity and potential biological activities. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C14H22N2 |
|---|---|
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
4-(2-methyl-1-pyrrolidin-1-ylpropan-2-yl)aniline |
InChI |
InChI=1S/C14H22N2/c1-14(2,11-16-9-3-4-10-16)12-5-7-13(15)8-6-12/h5-8H,3-4,9-11,15H2,1-2H3 |
Clave InChI |
ICXKNUWTYSRILR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CN1CCCC1)C2=CC=C(C=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




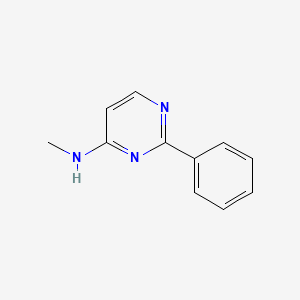
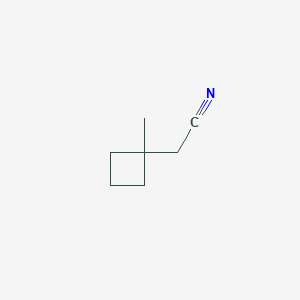

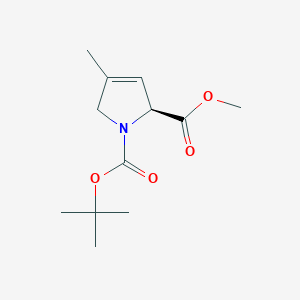
![2-[1-(2-Methylpropyl)piperidin-2-yl]propan-2-amine](/img/structure/B13893662.png)
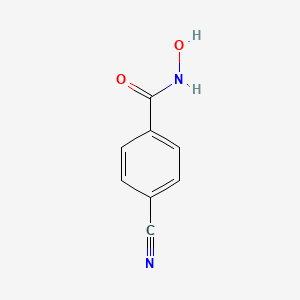

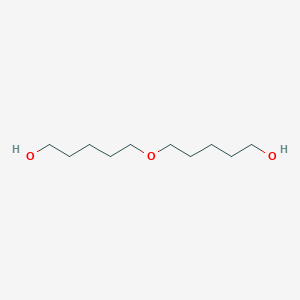
![N-[2-chloro-1-(3,4,5-trihydroxy-6-methylsulfanyloxan-2-yl)propyl]-4-ethyl-1-methylpyrrolidine-2-carboxamide](/img/structure/B13893704.png)
![3-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanoic acid](/img/structure/B13893705.png)
